![molecular formula C25H19N5O4S B2538516 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 536704-79-7](/img/structure/B2538516.png)
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as pyrimidoindoles . These are polycyclic aromatic compounds containing a pyrimidine ring fused to an indole. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular formula of this compound is C20H18N4O2S . It has a net charge of 0, an average mass of 378.449, and a mono-isotopic mass of 378.11505 .Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been investigated as potential anti-HIV agents. For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, which were studied for their anti-HIV-1 properties .
Anticancer Properties
Our compound may also exhibit cytotoxic effects. Consider:
- Compound 21 : N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide, inhibited the growth of the SK-MEL-2 cell line with an IC50 value of 4.27 µg/mL .
- Other derivatives : 2-(4-Chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carboaldehyde and 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl demonstrated potency against various cancer cell lines .
Antileishmanial and Antimalarial Activities
Indole-based compounds have been explored for their antileishmanial and antimalarial effects. While specific data on our compound are scarce, it’s worth noting that pyrazole-bearing compounds (related to indoles) exhibit these activities .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O4S/c1-15-6-10-17(11-7-15)29-24(32)23-22(19-4-2-3-5-20(19)27-23)28-25(29)35-14-21(31)26-16-8-12-18(13-9-16)30(33)34/h2-13,27H,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPRVQMPBJFGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
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